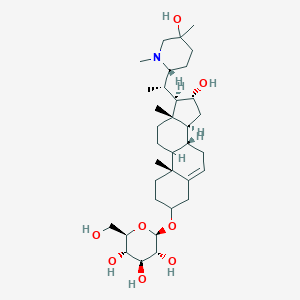
Pingbeininoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pingbeininoside is a natural product that belongs to the class of glycosides, which are compounds composed of a sugar molecule and a non-sugar molecule. It was first isolated from the bark of the Chinese medicinal plant, Pingbeinino, and has since been found in other plants as well. Pingbeininoside has been the subject of several scientific studies due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of Pingbeininoside is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and viral replication.
Efectos Bioquímicos Y Fisiológicos
Pingbeininoside has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been found to inhibit the growth of cancer cells by inducing cell death. Additionally, Pingbeininoside has been found to inhibit the replication of certain viruses, including the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Pingbeininoside in lab experiments is that it is a natural product, which makes it easier to obtain compared to synthetic compounds. Additionally, it has been shown to have several potential therapeutic properties, which makes it a promising candidate for further research. However, one limitation of using Pingbeininoside in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on Pingbeininoside. One area of research could focus on understanding its mechanism of action in more detail. This could involve studying the interactions between Pingbeininoside and specific enzymes and proteins. Another area of research could focus on developing new methods for synthesizing Pingbeininoside. This could make it easier to obtain and could also lead to the development of new analogs with improved therapeutic properties. Finally, research could focus on studying the potential therapeutic applications of Pingbeininoside in more detail, including its use in combination with other drugs.
Métodos De Síntesis
The synthesis of Pingbeininoside can be achieved through several methods, including extraction from natural sources and chemical synthesis. The most common method for isolating Pingbeininoside involves extracting it from the bark of the Pingbeinino plant using solvents such as ethanol or methanol. Chemical synthesis of Pingbeininoside can also be achieved using various chemical reactions.
Aplicaciones Científicas De Investigación
Pingbeininoside has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory, anti-tumor, and anti-viral effects. Its anti-inflammatory properties make it a potential treatment for conditions such as arthritis and other inflammatory diseases. Its anti-tumor properties make it a potential treatment for cancer, while its anti-viral properties make it a potential treatment for viral infections.
Propiedades
Número CAS |
131984-90-2 |
|---|---|
Nombre del producto |
Pingbeininoside |
Fórmula molecular |
C34H57NO8 |
Peso molecular |
607.8 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[[(8S,10R,13S,14S,16R,17R)-16-hydroxy-17-[(1S)-1-[(2R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C34H57NO8/c1-18(24-10-11-32(2,41)17-35(24)5)27-25(37)15-23-21-7-6-19-14-20(8-12-33(19,3)22(21)9-13-34(23,27)4)42-31-30(40)29(39)28(38)26(16-36)43-31/h6,18,20-31,36-41H,7-17H2,1-5H3/t18-,20?,21-,22?,23+,24-,25-,26-,27+,28-,29+,30-,31-,32?,33+,34+/m1/s1 |
Clave InChI |
CXACCEOTKMZDPQ-YCZVTURLSA-N |
SMILES isomérico |
C[C@H]([C@H]1CCC(CN1C)(C)O)[C@H]2[C@@H](C[C@@H]3[C@@]2(CCC4[C@H]3CC=C5[C@@]4(CCC(C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O |
SMILES |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |
SMILES canónico |
CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)O |
Sinónimos |
pingbeininoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160443.png)
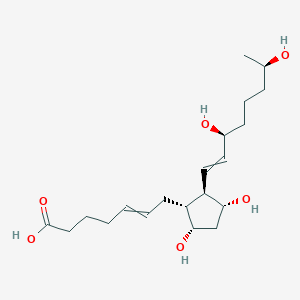
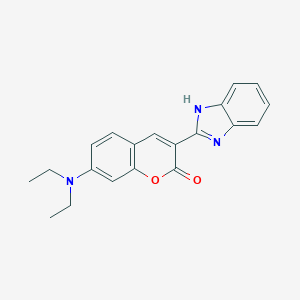
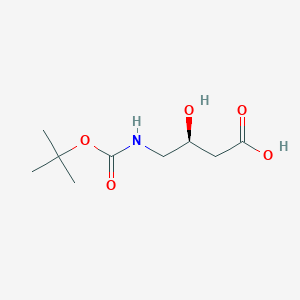
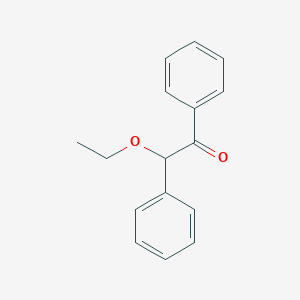
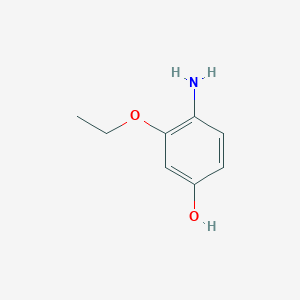
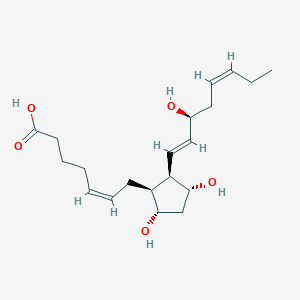

![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)
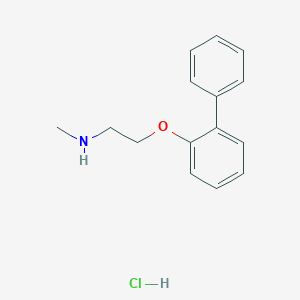
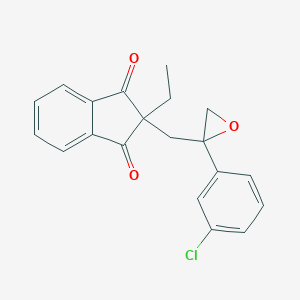
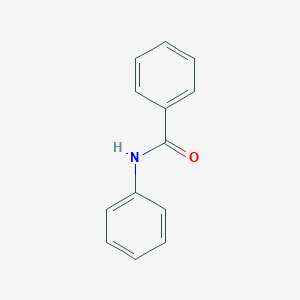
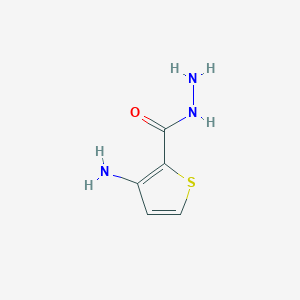
![4-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B160486.png)